Chlorure de diphénylèneiodonium

Vue d'ensemble

Description

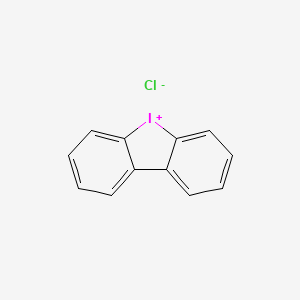

Le chlorure de diphénylénium est un composé chimique connu pour son rôle d'inhibiteur de diverses enzymes, notamment les synthases d'oxyde nitrique et les NADPH oxydases . Il s'agit d'une petite molécule de formule chimique C12H8ClI, souvent utilisée en recherche scientifique en raison de sa capacité à moduler le métabolisme des espèces réactives de l'oxygène (ROS) .

Applications De Recherche Scientifique

Antimicrobial Applications

Broad-Spectrum Antibiotic Activity

Diphenyleneiodonium chloride has been identified as a broad-spectrum antibiotic effective against various pathogens, including drug-resistant strains of Staphylococcus aureus and Mycobacterium tuberculosis. A study demonstrated its potent antimicrobial properties with minimal inhibitory concentrations (MIC) of 0.03 mg/L against M. bovis BCG and 1 mg/L against S. aureus . The compound exhibits synergistic effects when combined with traditional antibiotics such as Rifampicin, enhancing its efficacy against resistant bacterial strains .

Table 1: Antimicrobial Efficacy of Diphenyleneiodonium Chloride

| Pathogen | MIC (mg/L) | Synergistic Antibiotic | FIC Index |

|---|---|---|---|

| Mycobacterium bovis BCG | 0.03 | Rifampicin | Synergistic |

| Staphylococcus aureus | 1 | Rifampicin | Synergistic |

Cancer Research

Neuroblastoma Treatment

DPI has shown promise in targeting MYCN-amplified neuroblastoma cells, a highly aggressive form of childhood cancer. Research indicates that DPI reduces proliferation and survival rates in these cells by interfering with mitochondrial function and reactive oxygen species (ROS) production . This approach may provide a less toxic alternative to conventional therapies.

Mechanism of Action

The mode of action involves the inhibition of critical cellular pathways related to cell cycle progression and DNA repair mechanisms, as well as downregulating MYCN protein levels specifically in malignant cells .

Neuroprotection

Protective Effects Against Neurodegeneration

DPI has been investigated for its potential neuroprotective effects, particularly in conditions like Parkinson's disease and ischemic injury. Studies have shown that DPI can prevent neuronal degeneration by modulating ROS metabolism and mitochondrial function . The compound's ability to inhibit NOX activity contributes to its protective role against oxidative stress-induced damage.

Case Study: Ischemic Injury

In a model of focal cerebral ischemia, DPI demonstrated significant neuroprotective effects, suggesting its potential utility in treating neurodegenerative diseases .

Inhibition of Inflammatory Responses

Role in Inflammation Management

DPI has been studied for its ability to inhibit nitric oxide synthesis induced by inflammatory cytokines such as interleukin-1beta. It effectively reduces the expression and activity of inducible nitric oxide synthase (iNOS), thereby mitigating inflammatory responses in various cell types . This property positions DPI as a candidate for managing inflammatory diseases.

Mécanisme D'action

Target of Action

Diphenyleneiodonium chloride (DPIC) is a potent inhibitor of several flavoenzymes, including NADPH oxidase and nitric oxide synthase . These enzymes play crucial roles in various biological processes, including the production of reactive oxygen species (ROS), which are important signal transducers regulating cell metabolism, survival, and proliferation .

Mode of Action

DPIC interacts with its targets, primarily NADPH oxidase and nitric oxide synthase, to inhibit their activity . This results in a decrease in the production of ROS . Additionally, DPIC can affect mitochondrial function , further influencing the cellular redox state and energy metabolism .

Biochemical Pathways

The inhibition of NADPH oxidase and nitric oxide synthase by DPIC affects the ROS metabolism and mitochondrial function, influencing various biochemical pathways . For instance, in cells using predominantly glycolysis as the energy source, DPIC predominantly interacts with NADPH oxidase . In cells with aerobic metabolism, the mitochondria become an additional target for DPIC .

Pharmacokinetics

It’s known that dpic is cell-permeable , suggesting it can readily cross cell membranes to reach its intracellular targets.

Result of Action

The inhibition of NADPH oxidase and nitric oxide synthase by DPIC leads to a decrease in ROS production . This can have various effects on cells, depending on their metabolic state. In cells with aerobic metabolism, such as the osteosarcoma cell line mg-63, the mitochondria become an additional target for dpic, making these cells prone to the toxic effects of dpic .

Action Environment

The action of DPIC can be influenced by various environmental factors. For instance, in the context of plant pathogens, DPIC has been shown to inhibit fungal spore germination and bacterial cell proliferation . Moreover, treatment with DPIC during the initial flowering stage of rice heads has been shown to reduce bacterial panicle blight , suggesting that the timing of DPIC application can influence its efficacy

Analyse Biochimique

Biochemical Properties

Diphenyleneiodonium chloride interacts with several enzymes and proteins. It is known to inhibit NADPH oxidase, an enzyme that plays a crucial role in the production of reactive oxygen species (ROS) . DPI also inhibits nitric oxide synthase and NADPH cytochrome P450 oxidoreductase . These interactions are significant as they influence various biochemical reactions within the cell.

Cellular Effects

Diphenyleneiodonium chloride has a profound impact on cellular processes. It is known to suppress ERK/MAPK activation, which is a key cell signaling pathway . DPI also reduces light-dependent expression of clock and photoreactivation genes in zebrafish cells . Furthermore, DPI can induce a chemo-quiescence phenotype in cancer stem-like cells, effectively inhibiting their proliferation .

Molecular Mechanism

The molecular mechanism of action of Diphenyleneiodonium chloride involves its binding to flavoproteins, leading to the inhibition of several enzymes . DPI is known to block the activity of NADPH oxidase, thereby reducing the production of ROS . This inhibition occurs as DPI induces the photoreduction of the flavin adenine dinucleotide (FAD) moiety in these oxidases, leading to ROS production .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Diphenyleneiodonium chloride have been observed to change over time. For instance, DPI treatment of HCT116 and MCF-7 cancer cells caused induction of senescence, which was correlated with a decreased level of ROS and upregulation of p53/p21 proteins .

Dosage Effects in Animal Models

The effects of Diphenyleneiodonium chloride vary with different dosages in animal models. In a murine neutropenic M. fortuitum infection model, DPI caused a significant reduction in bacterial load in kidney and spleen . The reduction in bacterial count is comparable to amikacin at a 100-fold lower concentration .

Metabolic Pathways

Diphenyleneiodonium chloride is involved in numerous metabolic pathways due to its interaction with flavoenzymes. It plays a role in the regulation of ROS metabolism, influencing both the reduction–oxidation (redox) state of cells and intracellular ERK/MAPK cascades .

Transport and Distribution

Diphenyleneiodonium chloride is extensively accumulated by the liver and is tightly, though not specifically, bound by mitochondria isolated from injected animals . Dpi does not alter the chloride ion distribution between the blood and hepatocytes .

Subcellular Localization

Diphenyleneiodonium chloride is synthesized in the endoplasmic reticulum and transported via the Golgi apparatus to the extracellular space and the vacuoles . Its subcellular localization and effects on activity or function are largely determined by its interactions with various enzymes and proteins within the cell.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Le chlorure de diphénylénium peut être synthétisé par réaction de l'iodure de diphénylénium avec de l'acide chlorhydrique. La réaction implique généralement les étapes suivantes :

- Dissoudre l'iodure de diphénylénium dans un solvant approprié tel que l'acétonitrile.

- Ajouter de l'acide chlorhydrique à la solution.

- Agiter le mélange à température ambiante jusqu'à ce que la réaction soit terminée.

- Filtrer le précipité obtenu et le laver à l'eau froide.

- Sécher le produit sous pression réduite pour obtenir du chlorure de diphénylénium .

Méthodes de production industrielle

Les méthodes de production industrielle du chlorure de diphénylénium ne sont pas bien documentées dans la littérature. La synthèse à l'échelle du laboratoire décrite ci-dessus peut être mise à l'échelle avec des modifications appropriées des conditions de réaction et de l'équipement pour répondre aux exigences industrielles.

Analyse Des Réactions Chimiques

Types de réactions

Le chlorure de diphénylénium subit diverses réactions chimiques, notamment :

Oxydation : Il peut agir comme un oxydant dans certaines réactions.

Réduction : Il peut être réduit dans des conditions spécifiques.

Substitution : Il peut participer à des réactions de substitution, en particulier celles impliquant des atomes d'halogène.

Réactifs et conditions courants

Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium peuvent être utilisés.

Substitution : Des agents halogénants tels que le chlore ou le brome sont souvent utilisés.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions d'oxydation peuvent produire divers dérivés oxydés, tandis que les réactions de substitution peuvent produire des composés halogénés .

Comparaison Avec Des Composés Similaires

Composés similaires

Chlorure de dibenziodolinium : Structure et fonction similaires, inhibe également les synthases d'oxyde nitrique et les NADPH oxydases.

Chlorure de phényléniumodium : Un autre composé apparenté possédant des propriétés inhibitrices similaires.

Unicité

Le chlorure de diphénylénium est unique en raison de son inhibition puissante et réversible des synthases d'oxyde nitrique et des NADPH oxydases. Il a également la capacité d'affecter la fonction mitochondriale, offrant une neuroprotection et induisant un phénotype de chimio-quiescence dans les cellules souches cancéreuses .

Activité Biologique

Diphenyleneiodonium chloride (DPI) is a compound that has garnered significant attention due to its diverse biological activities, particularly as an inhibitor of NADPH oxidases and as a potential therapeutic agent against various diseases. This article explores the biological activity of DPI, highlighting its mechanisms of action, antimicrobial properties, effects on cancer cells, and implications in oxidative stress.

- Chemical Name : [1,1'-Biphenyl]-2,2'-diyliodonium chloride

- Molecular Formula : CHClI

- Purity : ≥99%

DPI primarily functions as an inhibitor of NADPH oxidases (NOX), which are enzymes responsible for the production of reactive oxygen species (ROS). By inhibiting these enzymes, DPI reduces oxidative stress and influences various signaling pathways involved in cell proliferation and survival.

- NADPH Oxidase Inhibition : DPI irreversibly inhibits NOX enzymes, leading to decreased ROS production, which is crucial in many cellular processes including inflammation and cancer progression .

- GPR3 Agonist : DPI acts as a GPR3 agonist with an EC50 of 1 μM, activating adenylate cyclase through GPR3 but not affecting GPR6 or GPR12 .

- Calcium Mobilization : The compound induces Ca mobilization and β-arrestin receptor internalization, further influencing cellular signaling pathways .

Antimicrobial Activity

DPI has been identified as a broad-spectrum antibiotic with potent activity against drug-resistant strains of bacteria such as Staphylococcus aureus and Mycobacterium tuberculosis (Mtb).

- Minimum Inhibitory Concentration (MIC) :

- Against M. tuberculosis: 0.03 mg/L

- Against S. aureus: 1 mg/L

- Synergistic Effects : DPI shows a strongly synergistic interaction with Rifampicin but not with Isoniazid when treating Mtb infections .

Table 1: Antimicrobial Efficacy of Diphenyleneiodonium Chloride

| Pathogen | MIC (mg/L) | Synergistic Partner | Interaction Type |

|---|---|---|---|

| Mycobacterium bovis | 0.03 | Rifampicin | Strongly Synergistic |

| Staphylococcus aureus | 1 | Not applicable | N/A |

Impact on Cancer Cells

DPI has demonstrated significant effects on various cancer cell lines by inhibiting cell proliferation through its action on ROS levels.

- Prostate Cancer : DPI reduced proliferation in prostate cancer cells by blocking key signaling pathways (ERK, p38, AKT) and inducing cell cycle arrest .

- Colon Cancer : In studies involving HCT116 colon cancer cells, DPI was shown to induce senescence and inhibit growth in both p53-proficient and p53-deficient cells .

Table 2: Effects of Diphenyleneiodonium Chloride on Cancer Cell Lines

| Cell Line | Effect Observed | Mechanism of Action |

|---|---|---|

| HCT116 (p53+/+) | Growth inhibition | NOX inhibition |

| HCT116 (p53−/−) | Induction of senescence | NOX inhibition |

| Prostate Cancer Cells | Blocked proliferation | ROS reduction |

Case Studies

- Doxorubicin-Induced Cardiomyopathy : In a study examining doxorubicin's effects on cardiac cells, treatment with DPI significantly blocked cell death induced by oxidative stress .

- Murine Models : In vivo studies using neutropenic mice showed that DPI effectively reduced bacterial load in models of S. aureus infection, validating its potential as a therapeutic agent for bacterial infections .

Propriétés

IUPAC Name |

8-iodoniatricyclo[7.4.0.02,7]trideca-1(13),2,4,6,9,11-hexaene;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8I.ClH/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)13-11;/h1-8H;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCFZKAVCDNTYID-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3[I+]2.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00196932 | |

| Record name | Diphenyleneiodonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00196932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4673-26-1 | |

| Record name | Diphenyleneiodonium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4673-26-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diphenyleneiodonium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004673261 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diphenyleneiodonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00196932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diphenyleneiodonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIPHENYLENEIODONIUM CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7M9D81YZ2N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.